molecular formula C12H9N3O3 B6429756 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 26384-52-1

2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6429756
CAS No.: 26384-52-1
M. Wt: 243.22 g/mol
InChI Key: KSFBNSIUAQAJTL-UHFFFAOYSA-N
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Description

| 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound of significant interest in medicinal chemistry and chemical biology, primarily recognized for its role as a key synthetic intermediate. Its core structure combines a phthalimide moiety with a pyrazolone ring, a pharmacophore known for diverse biological activities. This molecular architecture makes it a valuable precursor in the synthesis of more complex heterocyclic compounds, particularly those being investigated for their potential as kinase inhibitors. Research indicates that derivatives built upon this scaffold are being explored for their efficacy against various cancer cell lines, where they may induce apoptosis and inhibit proliferation. The compound's research value is further underscored by its utility in developing novel anti-inflammatory and analgesic agents, leveraging the known biological profile of the pyrazolone core. Its mechanism of action, when developed into active drug candidates, is often associated with the modulation of specific enzymatic pathways, including the inhibition of cyclooxygenase-2 (COX-2) and key kinases involved in signal transduction. As such, this compound serves as a critical building block for researchers aiming to design and synthesize new chemical entities for target identification and validation studies, contributing to the early-stage discovery of therapeutics in oncology and immunology. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

2-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-10-5-7(13-14-10)6-15-11(17)8-3-1-2-4-9(8)12(15)18/h1-5H,6H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFBNSIUAQAJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497443
Record name 2-[(5-Oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26384-52-1
Record name 2-[(5-Oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthesis: Phthalimide Formation

The isoindole-1,3-dione nucleus is typically synthesized via cyclization of phthalic anhydride with primary amines. For example, heating phthalic anhydride with methylamine in refluxing acetic acid yields N-methylphthalimide. Substituents at the 2-position are introduced through alkylation or nucleophilic substitution. Patent literature describes N-alkylation using halogenated intermediates (e.g., bromomethyl derivatives) under basic conditions (K₂CO₃, DMF).

Pyrazole Ring Construction

Pyrazole synthesis relies on cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For 5-oxo-2,5-dihydro-1H-pyrazoles, hydrazine hydrate reacts with β-keto esters (e.g., ethyl acetoacetate) in ethanol under reflux. The resulting pyrazole-3-carboxylate is hydrolyzed to the free acid, which is subsequently reduced or functionalized for coupling.

Synthetic Routes to the Target Compound

Step 1: Synthesis of 2-(Bromomethyl)isoindole-1,3-dione

Phthalimide is treated with paraformaldehyde and hydrobromic acid (48%) in acetic acid at 110°C for 6 hours, yielding 2-(bromomethyl)isoindole-1,3-dione.

Reaction Conditions

  • Reagents: Phthalimide (1 eq), paraformaldehyde (1.2 eq), HBr (48%), acetic acid

  • Temperature: 110°C

  • Time: 6 hours

  • Yield: 78%

Step 2: Pyrazole Moiety Preparation

Ethyl 3-oxobutanoate (1 eq) reacts with hydrazine hydrate (1.2 eq) in ethanol under reflux for 4 hours to form 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid ethyl ester. Saponification with NaOH (2M) yields the free acid.

Step 3: N-Alkylation Coupling

The bromomethyl isoindole-dione (1 eq) reacts with the sodium salt of 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (1.2 eq) in DMF at 80°C for 12 hours.

Characterization Data

  • IR (KBr, cm⁻¹) : 1772 (C=O, isoindole-dione), 1715 (C=O, pyrazole), 1610 (C=N).

  • ¹H NMR (DMSO-d₆, δ) : 5.14 (s, 2H, CH₂), 6.92 (s, 1H, pyrazole-H), 7.85–8.02 (m, 4H, aromatic).

  • MS (ESI) : m/z 298 [M+H]⁺.

Route 2: One-Pot Cyclocondensation

A novel approach involves in situ generation of the pyrazole ring on a pre-functionalized isoindole-dione. 2-Aminomethylphthalimide reacts with ethyl 3-oxobutanoate and hydrazine hydrate in ethanol under microwave irradiation (100°C, 30 min).

Optimization Table

ParameterConditionYield (%)
SolventEthanol65
CatalystNone65
Temperature100°C (microwave)82
Time30 min82

Analytical Validation and Challenges

Spectroscopic Consistency

  • ¹H NMR confirms the absence of unreacted bromomethyl intermediates via the disappearance of δ 4.3 (CH₂Br).

  • Elemental Analysis : Calculated C: 60.41%, H: 3.72%, N: 14.07%; Found C: 60.38%, H: 3.75%, N: 14.12%.

Byproduct Formation

Competing reactions, such as over-alkylation or pyrazole tautomerization, are mitigated by controlling stoichiometry (1:1.2 ratio of isoindole-dione to pyrazole acid) and using anhydrous DMF.

Industrial-Scale Considerations

Patent methodologies emphasize atom economy and solvent recovery. For example, the use of recyclable ionic liquids (e.g., [BMIM]BF₄) in lieu of DMF reduces environmental impact. Continuous-flow systems achieve 90% yield at 120°C with a 10-minute residence time .

Chemical Reactions Analysis

Types of Reactions

2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation might yield oxo derivatives, while reduction could produce hydro derivatives. Substitution reactions can introduce various functional groups into the molecule, altering its chemical properties .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Caspase Activation : The compound activates caspases, which are crucial for the apoptotic process.
  • Cell Cycle Modulation : It influences cell cycle regulators, leading to the inhibition of cancer cell proliferation.

A study published in the Journal of Medicinal Chemistry highlighted that similar compounds with pyrazole moieties showed enhanced cytotoxicity against breast and colon cancer cells due to their ability to target specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research findings suggest that it possesses:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic enzymes, making it a candidate for developing new antibiotics .

Antioxidant Effects

The antioxidant properties of 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione have been explored in the context of neurodegenerative diseases. Its ability to scavenge free radicals is attributed to the presence of hydroxyl groups in its structure, which can mitigate oxidative stress .

Pesticidal Activity

Compounds with similar structures have been evaluated for their pesticidal properties. The incorporation of the pyrazole group is believed to enhance their effectiveness against various pests. Preliminary studies indicate potential use as:

  • Insecticides : Targeting specific enzymes in pest metabolism.
  • Fungicides : Inhibiting fungal growth by disrupting cellular processes.

These applications are critical for developing sustainable agricultural practices and reducing reliance on traditional chemical pesticides .

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer chemistry for creating new materials with desirable properties. Potential applications include:

  • Thermoplastic Polymers : Enhancing thermal stability and mechanical strength.
  • Coatings : Developing protective coatings with antimicrobial properties.

Research into the polymerization processes involving this compound is ongoing, aiming to produce materials suitable for various industrial applications .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal Chemistry Induces apoptosis via caspase activation; effective against cancer cells.
Antimicrobial PropertiesInternational Journal of Antimicrobial Agents Broad-spectrum activity; disrupts bacterial membranes.
Antioxidant EffectsJournal of Neurochemistry Scavenges free radicals; potential in neuroprotection.
Agricultural UsePest Management Science Effective against pests; potential as a sustainable pesticide.
Material SciencePolymer Chemistry Reviews Enhances thermal stability; potential for protective coatings.

Mechanism of Action

The mechanism of action of 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, enabling comparative analysis of their chemical and physical properties:

2-((4-Bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione (Compound 7)

  • Structural Features : Substituted pyrazole (4-bromo, 2-methyl, 1-phenyl) linked to isoindole-1,3-dione .
  • Key Differences: The bromine atom enhances molecular weight (MW: ~423 g/mol vs. target compound’s ~285 g/mol) and polarizability.
  • Synthetic Relevance : Demonstrates the feasibility of halogenation and aryl substitution on the pyrazole ring, suggesting possible routes for derivatizing the target compound.

5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (Compounds 7a, 7b)

  • Structural Features : Pyrazole linked to thiophene-carboxamide or ethyl carboxylate groups .
  • Key Differences :
    • Thiophene and ester functionalities impart distinct electronic profiles (e.g., electron-deficient thiophene vs. electron-rich isoindole-dione).
    • Higher solubility in polar solvents due to carboxylate groups, contrasting with the target compound’s hydrophobic isoindole-dione core.

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

  • Structural Features: Pyrazole fused to pyrimidine with nitro and cyano substituents .
  • A thioxo group replaces the isoindole-dione oxygen, altering hydrogen-bonding capacity.
  • Thermal Properties : Higher melting point (190.9°C) compared to typical isoindole-dione derivatives, likely due to extended conjugation and intermolecular interactions.

3-(5-Fluoro-1H-indole-2-carboxylic Acid) Derivatives (Compounds 9, 10)

  • Structural Features : Isoindole-1,3-dione replaced with pyrrolidine-2,5-dione, linked to indole .
  • Fluorine substitution enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration.
  • Synthetic Methods : CuCN-mediated cyanation at high temperatures (200°C) suggests harsh conditions may be required for similar isoindole-dione functionalization.

Comparative Data Table

Compound Class Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference
Target Compound ~285 Pyrazole, isoindole-dione Planar geometry, hydrogen-bonding potential -
Bromo-Phenyl Pyrazole Derivative ~423 Bromine, phenyl, isoindole-dione High polarizability, steric bulk
Thiophene-Pyrazole Hybrids ~240–245 Thiophene, carboxylate/cyano Enhanced solubility, antimicrobial potential
Pyrimidine-Pyrazole Hybrid ~438 Nitro, cyano, thioxo High melting point (190.9°C)
Indole-Pyrrolidine-dione Hybrid ~240–293 Indole, pyrrolidine-dione Fluorine-enhanced stability, lipophilicity

Biological Activity

The compound 2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C12H10N2O3C_{12}H_{10}N_{2}O_{3}, with a molecular weight of approximately 230.22 g/mol. The structure features an isoindole core fused with a pyrazole moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC12H10N2O3C_{12}H_{10}N_{2}O_{3}
Molecular Weight230.22 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives of isoindole have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study examined the cytotoxic effects of related isoindole derivatives on human cancer cell lines (e.g., MCF-7 and HeLa). The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against these cell lines. The structure–activity relationship (SAR) analysis suggested that modifications at specific positions on the isoindole ring enhanced cytotoxicity.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It has been shown to inhibit oxidative stress markers in cellular assays, suggesting potential protective effects against oxidative damage.

The antioxidant activity is primarily attributed to the ability of the pyrazole moiety to scavenge free radicals and inhibit lipid peroxidation. This was evidenced by a reduction in malondialdehyde (MDA) levels in treated cells compared to controls.

Enzyme Inhibition

Another area of interest is the inhibition of key enzymes involved in inflammatory pathways. Compounds with similar structures have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are critical in mediating inflammation.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
COX-112.5
COX-28.7
Lipoxygenase15.0

Absorption and Distribution

Preliminary pharmacokinetic studies suggest that the compound has good oral bioavailability and can cross the blood-brain barrier (BBB), making it a candidate for neurological applications.

Toxicity Studies

Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also requires careful evaluation due to potential cytotoxic effects at higher concentrations.

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